![molecular formula C22H30N2O4 B045761 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 113777-33-6](/img/structure/B45761.png)
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Overview
Description
MDL 72832, also known as 8-[4-(1,4-benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride, is a potent and selective ligand for the 5-hydroxytryptamine 1A (5-HT1A) receptor. This compound has been extensively studied for its stereospecific properties and its role in modulating various physiological responses, particularly those related to the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDL 72832 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of the spirocyclic core, which involves cyclization reactions under controlled conditions.
Functional Group Introduction: The benzodioxan moiety is introduced through a series of substitution reactions, typically involving halogenated intermediates.
Final Assembly: The final step involves the coupling of the benzodioxan moiety with the spirocyclic core, followed by purification to obtain the desired product.
Industrial Production Methods: Industrial production of MDL 72832 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: MDL 72832 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the benzodioxan moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated intermediates and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs of MDL 72832, each with distinct pharmacological properties .
Scientific Research Applications
Pharmacological Applications
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Adrenergic Receptor Modulation
- Research has indicated that derivatives of 8-azaspiro[4.5]decane-7,9-dione exhibit selective antagonistic activity towards α1d-adrenergic receptors. This selectivity may lead to the development of new antihypertensive agents or treatments for conditions associated with adrenergic receptor dysregulation .
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Anxiolytic Properties
- Compounds similar to 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione have been studied for their anxiolytic effects. These compounds may function as anxiolytics by modulating neurotransmitter systems in the brain, potentially providing alternatives to existing treatments for anxiety disorders .
- Neuroprotective Effects
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Adrenergic Antagonism Study
- A study published in the Journal of Medicinal Chemistry highlighted the development of high-affinity antagonists derived from azaspiro compounds that selectively target α1d adrenergic receptors. The findings suggest potential applications in treating cardiovascular diseases by modulating vascular tone and blood pressure .
-
Anxiolytic Activity Assessment
- In a comparative study on various azaspiro derivatives, researchers observed significant anxiolytic activity in animal models treated with specific derivatives of this compound. These results support further exploration into their clinical efficacy for anxiety-related disorders.
Mechanism of Action
MDL 72832 exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of the serotonin receptor. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal activity. The compound exhibits both agonist and antagonist properties, depending on the specific receptor subtype and the physiological context .
Molecular Targets and Pathways:
5-HT1A Receptor: The primary target of MDL 72832, involved in regulating mood, anxiety, and other central nervous system functions.
Comparison with Similar Compounds
MDL 72832 is unique in its high selectivity and potency for the 5-HT1A receptor. Similar compounds include:
Buspirone: Another 5-HT1A receptor agonist, used clinically for anxiety disorders.
Ipsapirone: A selective 5-HT1A receptor agonist with similar pharmacological properties.
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A well-known 5-HT1A receptor agonist used in research.
Uniqueness: MDL 72832 stands out due to its stereospecificity and dual agonist-antagonist properties, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione, commonly known as buspirone, is a compound primarily recognized for its anxiolytic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 8-[4-(1,4-Benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
- CAS Number : 11377-33-6
- Molecular Formula : C22H30N2O4.HCl
- Molecular Weight : 394.96 g/mol
Buspirone primarily functions as a partial agonist at the 5-HT1A serotonin receptor and is also known to act as a selective antagonist at the α1D-adrenoceptor . These interactions lead to significant modulation of serotonin pathways, which are crucial in regulating mood and anxiety levels.
Biochemical Interactions
- Serotonin Receptors : Buspirone's partial agonism at the 5-HT1A receptor results in enhanced serotonergic neurotransmission, which is beneficial in alleviating anxiety symptoms.
- Adrenergic Receptors : Its antagonistic action on α1D-adrenoceptors may contribute to its anxiolytic effects by reducing sympathetic nervous system activity.
Anxiolytic Effects
Clinical studies have demonstrated that buspirone effectively reduces anxiety without the sedative effects commonly associated with benzodiazepines. This makes it a favorable option for long-term management of anxiety disorders.
Case Studies
Several studies have highlighted the efficacy of buspirone:
- A randomized controlled trial involving patients with generalized anxiety disorder (GAD) showed that buspirone significantly reduced anxiety scores compared to placebo over an 8-week period.
- In a comparative study with benzodiazepines, buspirone was found to have a lower incidence of dependency and withdrawal symptoms.
Dosage and Administration
Buspirone is typically administered orally, with dosages ranging from 15 mg to 60 mg per day, divided into multiple doses. The onset of action may take several weeks, necessitating patient education regarding expectations.
Pharmacokinetics
Buspirone exhibits variable absorption rates and undergoes extensive hepatic metabolism via cytochrome P450 enzymes. Its half-life ranges from 2 to 11 hours, influencing dosing schedules.
Parameter | Value |
---|---|
Absorption | Variable |
Metabolism | Hepatic (CYP3A4) |
Half-life | 2 - 11 hours |
Excretion | Renal |
Safety and Side Effects
Buspirone is generally well-tolerated. Common side effects include dizziness, headache, and gastrointestinal disturbances. Unlike benzodiazepines, it has a low potential for abuse and dependency.
Properties
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17/h1-2,7-8,17,23H,3-6,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVRCHQFYYZPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921187 | |
Record name | 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113777-33-6 | |
Record name | Mdl 72832 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113777336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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